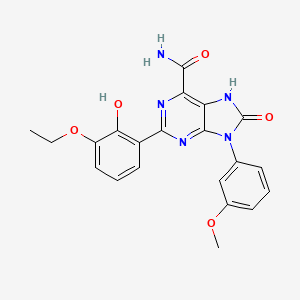

2-(3-ethoxy-2-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine derivative features a 3-ethoxy-2-hydroxyphenyl group at position 2 and a 3-methoxyphenyl group at position 9. .

Properties

IUPAC Name |

2-(3-ethoxy-2-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O5/c1-3-31-14-9-5-8-13(17(14)27)19-23-15(18(22)28)16-20(25-19)26(21(29)24-16)11-6-4-7-12(10-11)30-2/h4-10,27H,3H2,1-2H3,(H2,22,28)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZBRDYLPHGZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-ethoxy-2-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with CAS number 899970-81-1 , is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 421.4 g/mol . The structure features a purine core substituted with various aromatic groups, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 421.4 g/mol |

| CAS Number | 899970-81-1 |

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study:

A study published in Pharmaceutical Research evaluated the effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells, indicating potent anticancer activity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Research Findings:

In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, treatment with this compound resulted in a significant decrease in nitric oxide (NO) production and reduced expression of inflammatory markers. The effective concentration was found to be around 10 µM , suggesting its potential as an anti-inflammatory agent .

Antioxidant Activity

Antioxidant assays reveal that the compound possesses significant free radical scavenging activity. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Experimental Data:

Using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, the compound demonstrated an IC50 value of 25 µM , indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer cell signaling pathways.

- Modulation of Apoptotic Pathways: It activates intrinsic apoptotic pathways leading to increased cancer cell death.

- Cytokine Modulation: By inhibiting NF-kB activation, it reduces the expression of pro-inflammatory cytokines.

Scientific Research Applications

Biological Activities

-

Anticancer Activity :

- Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has shown promising results against breast cancer and glioblastoma by targeting specific signaling pathways involved in cell growth and survival .

-

Antiviral Properties :

- The compound's structure suggests potential antiviral activity, particularly against RNA viruses. Research indicates that modifications in the purine structure can enhance its efficacy as an antiviral agent . Preliminary studies have demonstrated that it may inhibit viral replication mechanisms, making it a candidate for further investigation in antiviral drug development.

-

Anti-inflammatory Effects :

- Inflammation plays a critical role in various chronic diseases. The compound has been studied for its anti-inflammatory properties, showing effectiveness in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antiviral Potential :

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis

The substituent positions and functional groups significantly influence physicochemical properties and bioactivity. Key analogs include:

9-(2-Ethoxyphenyl)-2-(4-Fluorophenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide (CAS 900010-96-0)

- 2-position : 4-Fluorophenyl (electron-withdrawing fluorine enhances metabolic stability).

- 9-position : 2-Ethoxyphenyl (bulkier ethoxy group increases lipophilicity compared to methoxy).

- Molecular weight : 393.37 g/mol .

2-(4-Ethoxyphenyl)-9-(2-Methoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide (CAS 869069-21-6)

- 2-position : 4-Ethoxyphenyl (para-substitution reduces steric hindrance).

- 9-position : 2-Methoxyphenyl (ortho-methoxy group may limit rotational freedom).

- Applications : Used in scalable organic synthesis due to high purity .

8,9-Dihydro-2-Methyl-9-(4-Methylphenyl)-8-Oxo-7H-Purine-6-Carboxamide (CAS 64440-99-9) 2-position: Methyl group (smaller substituent reduces steric effects). 9-position: 4-Methylphenyl (non-polar methyl group decreases solubility). Molecular weight: 283.29 g/mol .

Molecular Weight and Physicochemical Properties

*Calculated based on structural similarity to analogs.

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LCMS) is critical for verifying molecular weight (e.g., m/z 658 [M+H]+ as in ) and detecting impurities.

- HPLC with retention time analysis (e.g., 1.57 minutes under SMD-TFA05 conditions ) ensures batch-to-batch consistency.

- NMR spectroscopy (¹H, ¹³C, and 2D techniques) should resolve substituent positions (e.g., ethoxy vs. methoxy groups).

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability and crystallinity.

Table 1: Key Analytical Parameters

| Method | Target Parameter | Reference Standard |

|---|---|---|

| LCMS | m/z 658 [M+H]+ | Internal calibration |

| HPLC | Retention time: 1.57 min | SMD-TFA05 gradient |

Q. How can researchers design a robust synthesis pathway for this compound, considering its complex purine backbone?

Methodological Answer:

- Stepwise Functionalization : Start with purine-6-carboxamide core modification, followed by regioselective coupling of aryl groups (e.g., 3-ethoxy-2-hydroxyphenyl and 3-methoxyphenyl). Reference Example 50 in demonstrates analogous coupling strategies.

- Protection-Deprotection Cycles : Use temporary protecting groups (e.g., acetyl for hydroxyl groups) to prevent side reactions during synthesis.

- Catalytic Optimization : Screen palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling steps .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s binding affinity and selectivity in biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with ATP-binding pockets (e.g., kinase targets) using software like GROMACS or AMBER.

- Density Functional Theory (DFT) : Calculate electronic properties of the purine scaffold to rationalize reactivity or tautomerization .

- AI-Driven QSAR Models : Integrate COMSOL Multiphysics for multi-parameter optimization (e.g., solubility, logP) .

Q. How can contradictory data in solubility or stability studies be resolved?

Methodological Answer:

- Controlled Replication : Standardize solvent systems (e.g., DMSO:water ratios) and temperature gradients.

- High-Throughput Screening (HTS) : Use automated platforms to test stability under varied pH and oxidative conditions.

- Mechanistic Investigation : Employ LCMS to identify degradation products (e.g., hydrolysis of ethoxy groups) and adjust synthetic routes accordingly .

Q. What frameworks guide the integration of this compound into a broader pharmacological or mechanistic study?

Methodological Answer:

- CRDC Classification : Align with RDF2050103 (chemical engineering design) and RDF2050108 (process control) for scalable synthesis .

- Theory-Driven Hypothesis Testing : Link to kinase inhibition theories or purine analog mechanisms (e.g., ATP-competitive binding) .

- Multi-Omics Correlation : Combine proteomics (target engagement) and metabolomics (off-target effects) to validate specificity .

Methodological Best Practices

Q. What strategies mitigate batch variability during scale-up synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring via inline HPLC or FTIR to detect intermediates.

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) .

- Powder Technology : Apply particle engineering (e.g., spray drying) to enhance crystallinity and reproducibility .

Q. How should researchers validate the compound’s metabolic stability in preclinical models?

Methodological Answer:

- In Vitro Microsomal Assays : Use liver microsomes (human/rodent) to measure CYP450-mediated clearance.

- Isotope-Labeled Tracing : Incorporate ¹⁴C or deuterium at labile positions (e.g., ethoxy group) to track metabolites via LCMS .

- Cross-Species Comparisons : Test in zebrafish larvae (high-throughput) and murine models for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.